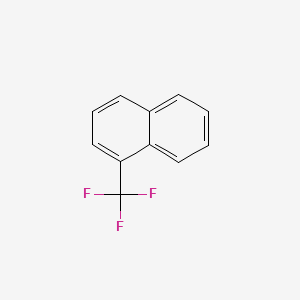

1-(Trifluoromethyl)naphthalene

Descripción

Significance of Organofluorine Compounds in Advanced Materials and Medicinal Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research, with profound impacts on both advanced materials and medicinal sciences. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. chinesechemsoc.orgmdpi.com The incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and bioavailability. numberanalytics.comchinesechemsoc.org

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance their efficacy and pharmacokinetic profiles. numberanalytics.comontosight.ai It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgbeilstein-journals.org The trifluoromethyl group (-CF3), in particular, is known to improve the metabolic stability and lipophilicity of drug molecules, which can lead to enhanced biological activity and better drug-like properties. smolecule.comsmolecule.com Fluorinated compounds have found applications in a wide range of therapeutic areas, including as anti-inflammatory agents, anticancer drugs, and antidepressants. numberanalytics.comsmolecule.comnih.gov

In the realm of materials science, organofluorine compounds are crucial for the development of advanced materials with unique properties. researchgate.net Fluoropolymers, such as poly(tetrafluoroethylene) (Teflon), are well-known for their high thermal stability and chemical resistance. researchgate.net The presence of fluorine can also lead to materials with low surface energy, resulting in water and oil repellency. wikipedia.org Furthermore, fluorinated compounds are utilized in the creation of liquid crystals, advanced polymers, and materials for organic light-emitting diodes (OLEDs). smolecule.comsmolecule.com

Overview of the 1-(Trifluoromethyl)naphthalene Structural Motif in Chemical Discovery

The this compound structural motif is a key building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. smolecule.com This compound consists of a naphthalene (B1677914) ring system with a trifluoromethyl group attached at the 1-position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the naphthalene ring, making it a subject of interest for studying substituent effects and for directing further chemical modifications. mdpi.comvulcanchem.com

The presence of the trifluoromethyl group at the 1-position imparts a unique combination of steric and electronic properties to the naphthalene core. vulcanchem.com This can influence the molecule's reactivity in various chemical transformations, including electrophilic aromatic substitution and nucleophilic substitution reactions. vulcanchem.comsmolecule.com The trifluoromethyl group is known to enhance the lipophilicity of the molecule, a property that is often beneficial for biological applications. smolecule.com

Research into derivatives of this compound has explored their potential as bioactive compounds and as precursors for advanced materials. smolecule.comsmolecule.com For instance, derivatives are being investigated for their potential anti-inflammatory and analgesic properties. smolecule.com In materials science, the unique electronic characteristics of the this compound core make it a valuable component in the design of liquid crystals and polymers. smolecule.com

Historical Context of Naphthalene Trifluoromethylation Methodologies

The introduction of a trifluoromethyl group onto an aromatic ring, including naphthalene, has been a long-standing challenge in organic chemistry. Early methods for trifluoromethylation often required harsh reaction conditions and the use of hazardous reagents. One of the historical methods for introducing a trifluoromethyl group involved the reaction of an iodo-substituted naphthalene with trifluoromethyl iodide and copper powder, often under pressure and at high temperatures. cdnsciencepub.comjst.go.jp While effective to some extent, the cost of trifluoromethyl iodide and the need for specialized equipment made this approach less practical for large-scale synthesis. cdnsciencepub.com

Over the years, significant advancements have been made in the development of new trifluoromethylating reagents and methodologies. The development of electrophilic trifluoromethylating reagents, such as hypervalent iodine reagents, has provided milder and more versatile methods for the trifluoromethylation of aromatic compounds. acs.orgchemrevlett.com These reagents can transfer the trifluoromethyl group to a target molecule under relatively gentle conditions.

More recent strategies have focused on the development of catalytic methods for trifluoromethylation. Transition metal-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the formation of carbon-trifluoromethyl bonds. chinesechemsoc.org These methods often involve the use of a transition metal catalyst, such as copper or palladium, to facilitate the reaction between an aryl halide or boronic acid and a trifluoromethyl source. chinesechemsoc.org The development of shelf-stable and easy-to-handle trifluoromethylating reagents has also been a major focus, making these reactions more accessible to a broader range of chemists. beilstein-journals.org Furthermore, novel synthetic routes, such as the cycloaddition of functionalized pyrones with aryne intermediates, have provided alternative pathways to construct the trifluoromethylated naphthalene core. vulcanchem.comrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHSUAEQGWYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494318 | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26458-04-8 | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Trifluoromethyl Naphthalene and Its Functionalized Congeners

Direct Trifluoromethylation of Naphthalene (B1677914) Scaffolds

Direct trifluoromethylation offers an atom- and step-economical route to these valuable compounds. The primary strategies involve the use of copper and palladium catalysts to facilitate the formation of the strong carbon-trifluoromethyl bond.

Copper catalysis is a cornerstone of arene trifluoromethylation due to the metal's relatively low cost and versatile reactivity. Both copper(I) and copper(II) species have been effectively employed to forge C-CF₃ bonds on naphthalene systems.

The trifluoromethylation of naphthalene precursors using copper has been documented for decades, with early methods involving the reaction of iodo-naphthalenes with iodotrifluoromethane (B1198407) and copper powder. cdnsciencepub.comjst.go.jp These conditions, while effective, often require high pressure and temperature. Modern advancements have led to the development of milder, more efficient catalytic systems.

Copper(I)-catalyzed reactions are prevalent. Typically, a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) acetate (B1210297) (CuOAc), is used in catalytic amounts along with a suitable trifluoromethyl source. nih.govorganic-chemistry.org A common and readily available CF₃ source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which generates a nucleophilic trifluoromethyl anion equivalent in the presence of a fluoride (B91410) source like potassium fluoride (KF). nih.govacs.org The efficiency of these reactions can be significantly enhanced by the use of ligands, such as 1,10-phenanthroline, which stabilize the copper intermediates. nih.govacs.org For instance, the trifluoromethylation of 1-iodonaphthalene (B165133) can be achieved using CuI, 1,10-phenanthroline, and TMSCF₃. acs.org Another approach involves the use of borates, such as trimethylborate, which are proposed to trap the transient trifluoromethyl anion, suppressing its decomposition and improving reaction efficiency. acs.org

Copper(II) species also play a crucial role, often as part of a catalytic cycle that may involve Cu(I) and Cu(III) intermediates. beilstein-journals.orgresearchgate.net In some protocols, Cu(II) salts are used as the precatalyst. Furthermore, copper-mediated trifluoromethylation can proceed using electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents. beilstein-journals.orgrsc.org In these cases, Cu(I) can act as a reductant to generate a CF₃ radical from the electrophilic source, which then enters the catalytic cycle. beilstein-journals.org

The table below summarizes representative examples of copper-mediated trifluoromethylation on naphthalene precursors.

| Naphthalene Precursor | CF₃ Source | Copper Species | Ligand/Additive | Product | Yield (%) | Reference |

| 1-Iodonaphthalene | TMSCF₃ | CuI (20 mol%) | 1,10-phenanthroline, KF, Trimethylborate | 1-(Trifluoromethyl)naphthalene | >95% (GC Yield) | acs.org |

| 1-Naphthylboronic acid | CF₃I | CuOAc (20 mol%) | Ru(bpy)₃Cl₂, K₂CO₃ | This compound | 42% | nih.gov |

| 1-Iodo-2-methoxynaphthalene | CF₃I | Copper powder | Pyridine | 1-(Trifluoromethyl)-2-methoxynaphthalene | - | cdnsciencepub.com |

| Aryldiazonium salt (from Naphthylamine) | Umemoto's reagent | Copper | - | Aryl-CF₃ | - | beilstein-journals.org |

This table is interactive. Users can sort and filter the data based on the columns.

The mechanism of copper-catalyzed trifluoromethylation is complex and highly dependent on the choice of catalyst, CF₃ source, and substrate. Two primary pathways are generally considered: a radical pathway and an organometallic pathway involving high-valent copper intermediates.

The radical pathway is often proposed when using electrophilic trifluoromethylating agents like Umemoto's or Langlois' reagents. beilstein-journals.org In this mechanism, a Cu(I) species undergoes a single electron transfer (SET) to the reagent, generating a trifluoromethyl radical (CF₃•). beilstein-journals.org This highly reactive radical can then be trapped by a copper species to form a CuCF₃ intermediate or react with an aryl radical generated from the substrate (e.g., via a Sandmeyer-type reaction from a diazonium salt). beilstein-journals.org

The organometallic pathway typically involves the formation of a Cu(III) intermediate. nih.govresearchgate.netacs.org A widely accepted cycle begins with the formation of a Cu(I)CF₃ species from the copper salt and the trifluoromethyl source. acs.org For aryl halide substrates, this is followed by the oxidative addition of the Ar-X bond to the Cu(I)CF₃ complex, forming a high-valent Cu(III) intermediate (Ar-Cu(III)(CF₃)X). Subsequent reductive elimination from this intermediate releases the final product, Ar-CF₃, and regenerates a Cu(I) species to continue the catalytic cycle. researchgate.netacs.org A combined experimental and computational study on the trifluoromethylation of aryl halides with CuCF₃ strongly supports a nonradical mechanism where the rate-determining step is the oxidative addition of the aryl halide to the Cu(I) center. acs.org

Palladium catalysis is a powerful tool for C-H bond functionalization and cross-coupling reactions, offering high regioselectivity and broad substrate scope.

Directing group-assisted C-H activation is a premier strategy for achieving regioselectivity in the functionalization of aromatic rings. For naphthalene systems, palladium catalysis has been successfully applied to the selective fluoroalkylation of the C8 (peri) position. researchgate.netresearchgate.netdntb.gov.ua

This high regioselectivity is achieved by employing a directing group at the C1 position of the naphthalene ring. Carbonyl groups, present in 1-naphthaldehydes or 1-naphthyl ketones, are particularly effective directing groups. researchgate.netresearchgate.net The reaction typically proceeds using a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a fluoroalkylating agent, often a hypervalent iodonium (B1229267) salt like a fluoroalkyl(mesityl)iodonium triflate. researchgate.net The presence of an acid, such as trifluoroacetic acid (TFA), is also crucial for the reaction. researchgate.net The carbonyl directing group coordinates to the palladium center, facilitating the cyclometalation and subsequent C-H activation specifically at the sterically adjacent C8 position. This strategy avoids functionalization at other, more electronically favored positions. The directing group can be retained for further synthetic modifications or removed, adding to the versatility of the method. researchgate.net

The scope of this C8-fluoroalkylation is broad, tolerating various substituents on the naphthalene ring. researchgate.net

| Naphthalene Substrate (1-carbonyl) | Fluoroalkylating Agent | Catalyst/Acid | Product (8-fluoroalkylated) | Yield (%) | Reference |

| 1-Naphthaldehyde | MesI⁺CH₂CF₃TfO⁻ | Pd(OAc)₂, TFA | 8-(2,2,2-Trifluoroethyl)-1-naphthaldehyde | 91% | researchgate.net |

| 1-(4-Methoxyphenyl)-1-naphthalen-1-yl-methanone | MesI⁺CH₂CF₃TfO⁻ | Pd(OAc)₂, TFA | 8-(2,2,2-Trifluoroethyl) derivative | 88% | researchgate.net |

| 1-Naphthalen-1-yl-ethanone | MesI⁺CH₂CF₃TfO⁻ | Pd(OAc)₂, TFA | 8-(2,2,2-Trifluoroethyl) derivative | 85% | researchgate.net |

| 1-(Naphthalen-1-yl)pentan-1-one | MesI⁺CH₂CF₃TfO⁻ | Pd(OAc)₂, TFA | 8-(2,2,2-Trifluoroethyl) derivative | 70% | researchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

Cross-coupling reactions are fundamental to modern organic synthesis for constructing C-C and C-heteroatom bonds. acs.orgnih.gov In the context of this compound, these reactions are primarily used to introduce the trifluoromethyl group onto a pre-functionalized naphthalene ring.

The most common precursors are 1-iodonaphthalene and 1-naphthylboronic acid. Palladium- and copper-catalyzed reactions, often termed Suzuki-Miyaura or Buchwald-Hartwig type couplings (or variations thereof), are employed. For example, the palladium-catalyzed trifluoromethylation of aryl chlorides has been developed, providing a route from more accessible starting materials. sci-hub.se Similarly, copper-catalyzed trifluoromethylation of 1-naphthylboronic acid with CF₃I can be achieved using a dual catalytic system involving copper and a ruthenium photocatalyst, which proceeds via a radical pathway. nih.gov These methods benefit from the vast literature on cross-coupling, allowing for a wide range of functional group tolerance.

A distinct and elegant approach involves constructing the trifluoromethylated naphthalene ring itself through a cycloaddition reaction. rsc.org For instance, a 2-pyrone bearing a trifluoromethyl group can undergo a [4+2] Diels-Alder cycloaddition with an aryne intermediate, generated in situ from an o-silylaryl triflate. This is followed by a decarboxylative aromatization to yield a multisubstituted this compound. rsc.org This method allows for the strategic placement of various functional groups on the final naphthalene product.

Palladium-Catalyzed Trifluoromethylation and Fluoroalkylation Approaches

Functional Group Tolerance in Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-CF3 bonds. A key advantage of these methods is their compatibility with a diverse array of functional groups, allowing for the late-stage trifluoromethylation of complex molecules. nih.govnih.gov

The palladium-catalyzed trifluoromethylation of aryl chlorides, for instance, has been shown to tolerate functional groups such as esters, amides, ethers, acetals, and nitriles. nih.govnih.govmit.edu This process typically utilizes a trifluoromethyl source like (trifluoromethyl)triethylsilane (TESCF3) in the presence of a fluoride source and a specialized phosphine (B1218219) ligand, such as BrettPhos. nih.govmit.edu The reaction proceeds under relatively mild conditions, making it suitable for a broad range of substrates, including electron-rich and electron-poor aryl chlorides. nih.govmit.edu

While many functional groups are well-tolerated, some limitations exist. For example, substrates containing aldehydes or ketones may not be suitable for certain palladium-catalyzed trifluoromethylation reactions. mit.edu Additionally, while a wide range of functional groups are compatible, the presence of protic functional groups was not demonstrated in some early reports, potentially due to their ability to accelerate the decomposition of the trifluoromethylating agent or key palladium intermediates. scispace.com

A study on the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides with alkenes, including vinylnaphthalene, demonstrated good tolerance for functional groups like esters, cyano groups, and chlorides. d-nb.info Similarly, a palladium-catalyzed vinyltrifluoromethylation of aryl halides using 2-(trifluoromethyl)acrylic acid showed high functional group tolerance, including chlorides, esters, aldehydes, and nitriles. organic-chemistry.orgacs.org

The table below summarizes the functional group tolerance observed in various palladium-catalyzed trifluoromethylation reactions relevant to the synthesis of trifluoromethylated naphthalenes and related aromatic compounds.

| Functional Group | Tolerance | Reaction Type | Notes |

| Esters | Good | Trifluoromethylation of Aryl Chlorides, Heck-type Reaction, Vinyltrifluoromethylation | Generally well-tolerated. nih.govnih.govmit.edud-nb.info |

| Amides | Good | Trifluoromethylation of Aryl Chlorides | Compatible with the reaction conditions. nih.govnih.govmit.edu |

| Ethers | Good | Trifluoromethylation of Aryl Chlorides | Generally well-tolerated. nih.govnih.govmit.edu |

| Acetals | Good | Trifluoromethylation of Aryl Chlorides | Compatible with the reaction conditions. nih.govnih.govmit.edu |

| Nitriles | Good | Trifluoromethylation of Aryl Chlorides, Heck-type Reaction, Vinyltrifluoromethylation | Generally well-tolerated. nih.govnih.govmit.edud-nb.info |

| Tertiary Amines | Good | Trifluoromethylation of Aryl Chlorides | Compatible with the reaction conditions. nih.govnih.govmit.edu |

| Chlorides | Good | Heck-type Reaction, Vinyltrifluoromethylation | Tolerated on the substrate while another site reacts. d-nb.info |

| Aldehydes | Poor/Moderate | Trifluoromethylation of Aryl Chlorides, Vinyltrifluoromethylation | Not suitable in some cases, but tolerated in others. mit.eduorganic-chemistry.orgacs.org |

| Ketones | Poor | Trifluoromethylation of Aryl Chlorides | Not suitable in some cases. mit.edu |

| Alcohols | Moderate | Heck-type Reaction | Tolerated in some Heck-type reactions. d-nb.info |

| Aryl Iodides | Good | Trifluoromethylation of Arylboronic Acids | The aryl iodide can remain intact during the reaction. nih.gov |

Application of Electrophilic Trifluoromethylating Reagents

Electrophilic trifluoromethylating reagents have emerged as a valuable class of compounds for the direct introduction of the CF3 group onto nucleophilic substrates, including aromatic systems like naphthalene. beilstein-journals.orgsigmaaldrich.com These reagents formally deliver a "CF3+" equivalent and have expanded the toolbox for synthesizing trifluoromethylated organic molecules.

Togni reagents, which are hypervalent iodine compounds, are widely used as electrophilic trifluoromethylating agents. sigmaaldrich.comacs.orgbeilstein-journals.org They are known for their ability to participate in both electrophilic and radical trifluoromethylation pathways, making them versatile for a range of substrates. sigmaaldrich.com

In the context of naphthalene, Togni reagents can be employed in various transformations. For instance, they can be used in copper-catalyzed trifluoromethylation reactions. acs.org A domino copper-catalyzed trifluoromethylated Meyer–Schuster rearrangement with a Togni reagent has been reported to produce α-trifluoromethyl enones. conicet.gov.ar

Furthermore, Togni reagents have been utilized in the synthesis of trifluoromethylated 2H-azirines from enamines. beilstein-journals.org This process involves the initial copper-catalyzed trifluoromethylation of the enamine to form a β-trifluoromethylated enamine intermediate. beilstein-journals.org While specific examples with naphthalene-derived enamines were not detailed, the methodology is general.

The reactivity of Togni reagents can be influenced by the reaction conditions. For example, in the presence of a photoredox catalyst, they can participate in the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, a reaction that proceeds via a radical mechanism. conicet.gov.ar

Umemoto and Yagupolskii-type reagents are sulfonium-based electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov These reagents have a long history in fluorine chemistry and are effective for the trifluoromethylation of various nucleophiles. beilstein-journals.org

Umemoto reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, have been used in the palladium-catalyzed ortho-trifluoromethylation of arenes containing directing groups like pyridine. beilstein-journals.orgnih.gov While Togni's reagent could also be used in this reaction, it generally provided lower yields. beilstein-journals.org

Yagupolskii and co-workers developed S-(trifluoromethyl)diarylsulfonium salts, which are also effective electrophilic trifluoromethylating agents. nih.gov A significant advancement was the development of a method to synthesize these reagents from the nucleophilic trifluoromethylating reagent, Me3SiCF3, which allowed for the preparation of reagents with electron-withdrawing groups. nih.gov

The reactivity of these reagents can be tuned by modifying the substituents on the aromatic rings of the sulfonium (B1226848) salt. nih.gov Electron-withdrawing groups can enhance the electrophilic potential of the reagent. nih.gov

The following table provides a comparative overview of Togni, Umemoto, and Yagupolskii-type reagents.

| Reagent Type | Core Structure | Key Features | Typical Applications |

| Togni Reagents | Hypervalent Iodine(III)-CF3 | Commercially available, versatile (electrophilic and radical pathways). beilstein-journals.orgsigmaaldrich.comacs.orgbeilstein-journals.org | Copper-catalyzed trifluoromethylation, photoredox-catalyzed reactions. acs.orgconicet.gov.ar |

| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Stable, crystalline solids. beilstein-journals.org | Palladium-catalyzed ortho-trifluoromethylation of arenes. beilstein-journals.orgnih.gov |

| Yagupolskii-Type Reagents | S-(Trifluoromethyl)diarylsulfonium salts | Reactivity can be tuned by substituents. nih.gov | Electrophilic trifluoromethylation of various nucleophiles. nih.gov |

A significant recent development in electrophilic trifluoromethylation is the introduction of trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻). nih.govorganic-chemistry.orgacs.orgnih.gov This reagent is readily accessible in a single step from inexpensive starting materials and exhibits remarkable stability, showing no degradation after a year of storage in ambient conditions. nih.govorganic-chemistry.org

TT-CF₃⁺OTf⁻ is a versatile reagent capable of participating in electrophilic, radical, and even nucleophilic trifluoromethylation reactions, a concept referred to as "umpolung" reactivity. nih.govorganic-chemistry.org This broad reactivity profile, combined with its high functional group tolerance, makes it a powerful tool for organic synthesis. acs.org

In the context of naphthalene derivatives, TT-CF₃⁺OTf⁻ has been successfully employed in various transformations. For example, it can be used in copper(0)-mediated cross-coupling reactions with arylboronic acids and for the hydrotrifluoromethylation of olefins. nih.govorganic-chemistry.org While specific examples with naphthalene were not explicitly detailed in the initial reports, the broad substrate scope suggests its applicability.

The mechanism of action for TT-CF₃⁺OTf⁻ is believed to involve the formation of CF3 radicals and ions through a unique decomposition pathway, which allows for controlled and selective trifluoromethylation. organic-chemistry.org

Beyond electrophilic pathways, radical and nucleophilic trifluoromethylation methods offer alternative strategies for the synthesis of this compound and its analogs.

Radical trifluoromethylation often involves the generation of the trifluoromethyl radical (•CF3) from a suitable precursor. cas.cn This can be achieved through various methods, including the use of photoredox catalysis. cas.cn For instance, CF3I can be converted to the •CF3 radical at room temperature using a photocatalyst, visible light, and a reductant. nih.gov This radical can then be used in copper-catalyzed trifluoromethylation of aryl boronic acids, a method that tolerates a wide range of functional groups. nih.gov

Another approach to radical trifluoromethylation involves the use of fluorinated sulfones as radical precursors under visible-light photoredox catalysis. sioc-journal.cn This method has been successfully applied to the oxyfluoroalkylation of aryl alkenes, including 2-vinylnaphthalene (B1218179). sioc-journal.cn

Nucleophilic trifluoromethylation typically employs a reagent that can deliver a trifluoromethyl anion (CF3⁻) or its equivalent. beilstein-journals.org The most well-known reagent for this purpose is Ruppert's reagent, (trifluoromethyl)trimethylsilane (Me3SiCF3), which generates a trifluoromethyl anion in the presence of a catalyst. beilstein-journals.org This nucleophilic CF3 source can then react with various electrophiles.

The novel reagent TT-CF₃⁺OTf⁻ has also been shown to act as a source for nucleophilic trifluoromethylation through an umpolung strategy, where it reacts with a silanolate nucleophile. nih.gov This highlights the divergent reactivity of this modern reagent.

Photoredox Catalysis in Naphthalene Fluoroalkylation

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the fluoroalkylation of organic molecules, including naphthalene derivatives. sioc-journal.cnrsc.orgnih.govjst.go.jp This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under gentle reaction conditions. nih.govjst.go.jp

One common application is the trifluoromethylation of alkenes and (hetero)aromatics. rsc.org Sodium triflinate (CF3SO2Na) can serve as the CF3 source in the presence of a photosensitizer, such as a benzophenone (B1666685) derivative or an iridium-based photocatalyst. rsc.org The reaction of 2-vinylnaphthalene with a fluorinated sulfone as the trifluoromethyl radical precursor has been achieved using fac-Ir(ppy)3 as the photocatalyst, resulting in the corresponding oxyfluoroalkylation product. sioc-journal.cn

Photoredox catalysis can also be merged with other catalytic cycles, such as copper catalysis. nih.gov For example, the trifluoromethylation of aryl boronic acids with CF3I can be achieved by combining a photoredox catalyst to generate the •CF3 radical with a copper catalyst to facilitate the cross-coupling reaction. nih.gov This dual catalytic system has been successfully applied to a variety of aromatic and heteroaromatic substrates. nih.gov

Organic photocatalysts, such as 1,4-bis(diphenylamino)naphthalene derivatives, have also been developed as sustainable alternatives to precious metal catalysts. acs.orgrsc.orgnih.gov These catalysts can be used to generate α-monofluoroalkyl radicals from sulfoximine-based reagents, which can then be used in the functionalization of alkenes. nih.gov

The table below highlights some examples of photoredox-catalyzed fluoroalkylation reactions relevant to naphthalene systems.

| Substrate | Fluoroalkyl Source | Photocatalyst | Product Type | Key Features |

| 2-Vinylnaphthalene | Trifluoromethyl 2-benzo[d]thiazolyl sulfone | fac-Ir(ppy)3 | Oxyfluoroalkylation product | Mild reaction conditions, radical pathway. sioc-journal.cn |

| Aryl Boronic Acids | CF3I | Ru(bpy)3(PF6)2 | Trifluoromethylated arene | Merged photoredox and copper catalysis. nih.gov |

| Alkenes and (Hetero)aromatics | Sodium Triflinate | Benzophenone derivatives or Iridium catalyst | Trifluoromethylated products | Can be performed in batch or continuous flow. rsc.org |

| Alkenyl Acetates | Sulfoximine-based fluoroalkylating reagents | 1,4-bis(diarylamino)naphthalene | β-Monofluoroketones | Metal-free organic photoredox catalysis. rsc.orgnih.gov |

Visible-Light-Triggered Fluoroalkylation of Naphthalene Derivatives

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-CF3 bonds. This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. beilstein-journals.orgrsc.org This radical can then engage with a naphthalene derivative to form the desired product.

A common strategy involves the use of an iridium-based photocatalyst, such as fac-Ir(ppy)3, which can be excited by blue LEDs. acs.org This excited photocatalyst is a potent reductant and can react with a trifluoromethyl source, like trifluoromethanesulfonyl chloride (CF3SO2Cl) or bromotrifluoromethane (B1217167) (CF3Br), to generate the trifluoromethyl radical. acs.orgsioc-journal.cn This radical then adds to the naphthalene ring. For instance, the reaction of 2-vinylnaphthalene with fluorinated sulfones in the presence of a photocatalyst can yield oxyfluoroalkylation products. sioc-journal.cn

The choice of photocatalyst and solvent can significantly influence the reaction's outcome, sometimes leading to different product scaffolds. nih.gov Naphthols have also been shown to be viable substrates for direct activation with photoredox catalysts. nih.gov The use of graphene oxide as a metal-free photocatalyst for the trifluoromethylation of arenes with CF3SO2Na has also been demonstrated, offering a more cost-effective and less toxic alternative to metal-based catalysts. rsc.org

Table 1: Examples of Visible-Light-Triggered Fluoroalkylation of Naphthalene Derivatives

| Naphthalene Substrate | Trifluoromethyl Source | Photocatalyst | Product | Yield (%) | Reference |

| 2-Vinylnaphthalene | CF3SO2Ar | fac-Ir(ppy)3 | Oxyfluoroalkylation product | 46-93 | sioc-journal.cn |

| Naphthalene | CF3SO2Na | Graphene Oxide | This compound | - | rsc.org |

| 2-Naphthols | Togni's Reagent | [Ir(ppy)3] | Dearomatized products | - | nih.gov |

Construction of the Naphthalene Nucleus with Pre-Installed Trifluoromethyl Moieties

An alternative to direct trifluoromethylation of a pre-formed naphthalene ring is the construction of the naphthalene nucleus from precursors that already contain the trifluoromethyl group. This approach can offer advantages in terms of regioselectivity and access to specific substitution patterns that might be difficult to achieve through direct functionalization.

De Novo Synthesis of 1-Trifluoromethyl-2-naphthalenols

A notable de novo synthesis of 1-trifluoromethyl-2-naphthalenols involves the cyclization of benzenoid precursors bearing a trifluoromethyl group. cdnsciencepub.comresearchgate.net This method circumvents the need for high-pressure reactions often associated with the introduction of a trifluoromethyl group. cdnsciencepub.com The synthesis starts with the conversion of readily available benzenoid precursors into oximino-ketones through nitrosation. researchgate.net A subsequent novel cyclization and hydrolysis surprisingly yield stable hydroxytetralones, which are then aromatized to the final 1-trifluoromethyl-2-naphthalenols. cdnsciencepub.comresearchgate.net

The key to this synthesis is the intramolecular electrophilic substitution on the aromatic ring, which is facilitated by the electron-withdrawing nature of the trifluoromethyl group, making the adjacent carbonyl carbon more electrophilic. cdnsciencepub.com

Cycloaddition Reactions in the Synthesis of Trifluoromethylated Naphthalenes

Cycloaddition reactions provide a powerful tool for the construction of the naphthalene core with pre-installed trifluoromethyl groups. The Diels-Alder reaction, in particular, has been extensively utilized.

The Diels-Alder reaction between a diene and a dienophile is a classic method for forming six-membered rings. In the context of naphthalene synthesis, arynes, which are highly reactive intermediates, can serve as potent dienophiles. acs.org The generation of arynes under mild conditions, such as the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates, has significantly expanded the scope of their application in organic synthesis. acs.org

A pioneering study by Wittig and Hoffmann demonstrated the synthesis of naphthalene through the Diels-Alder reaction of 2-pyrone with benzyne (B1209423), followed by a retro-Diels-Alder reaction that eliminates carbon dioxide. rsc.orgresearchgate.net More recent work has expanded on this by using functionalized 2-pyrones and a wide range of aryne intermediates generated from o-silylaryl triflates to produce multisubstituted naphthalenes. rsc.orgrsc.org This approach allows for the synthesis of naphthalenes with diverse functional groups, including trifluoromethyl moieties. rsc.orgrsc.org

The synthesis of naphthalenes via the cycloaddition of 2-pyrones and arynes demonstrates broad scope and functional group tolerance. rsc.orgrsc.org Importantly, 2-pyrones bearing electron-withdrawing groups, such as a trifluoromethyl group, can effectively react with benzyne to furnish the corresponding 1-trifluoromethyl-substituted naphthalenes. rsc.orgresearchgate.net This indicates that the efficiency of the Diels-Alder reaction and subsequent decarboxylative aromatization is not significantly hampered by the electronic nature of the substituents on the pyrone ring. rsc.org

The method is compatible with a variety of functional groups on both the pyrone and the aryne precursor, including alkoxy, bromo, iodo, and triazole moieties. rsc.orgrsc.org This versatility allows for the synthesis of a wide array of highly functionalized naphthalenes from readily accessible starting materials. rsc.orgrsc.org

Table 2: Examples of Pyrone-Based Naphthalene Synthesis

| 2-Pyrone Substrate | Aryne Precursor | Product | Yield (%) | Reference |

| 6-Trifluoromethyl-2-pyrone | o-(Trimethylsilyl)phenyl triflate | This compound | Moderate | rsc.org |

| 4-Aryl-6-methyl-2-pyrones | o-(Trimethylsilyl)phenyl triflate | 1-Methyl-3-arylnaphthalenes | - | rsc.org |

| 4-Bromo-6-methyl-2-pyrone | Various o-silylaryl triflates | Tri- and tetra-substituted naphthalenes | - | rsc.org |

Multicomponent Reactions for Fluoroalkylated Naphthalene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer an efficient pathway to complex molecules. nih.gov Several MCRs have been developed for the synthesis of fluoroalkylated nitrogen-containing heterocycles. d-nb.info

For example, a palladium-catalyzed three-component reaction of 2-ethynylanilines, perfluoroalkyl iodides, and carbon monoxide can produce fluorinated 3-methyleneoxindole (B167718) derivatives. d-nb.info While this specific example does not yield a naphthalene, the principles of MCRs can be applied to the synthesis of complex fluoroalkylated aromatic systems. The development of MCRs that directly lead to fluoroalkylated naphthalenes is an active area of research.

Synthesis of this compound Derivatives with Specific Functional Groups

The introduction of a trifluoromethyl group to a naphthalene scaffold significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated naphthalenes valuable building blocks in medicinal chemistry and materials science. This section details the synthetic methodologies for introducing key functional groups onto the this compound core.

Preparation of this compound-2-carboxaldehyde

The synthesis of this compound-2-carboxaldehyde, a key intermediate for more complex derivatives, can be achieved through the formylation of this compound. The Vilsmeier-Haack reaction is a widely employed method for this transformation. smolecule.com This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.

The general procedure involves treating the starting material, this compound, with a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This combination generates the electrophilic Vilsmeier reagent, a chloroiminium ion, in situ. The this compound then attacks this electrophile, preferentially at the electron-rich C2 position, which is activated for electrophilic aromatic substitution. A subsequent hydrolysis step then yields the final aldehyde product, this compound-2-carboxaldehyde. smolecule.comrsc.org

Reaction Scheme:

Br-Ar-CF₃ + n-BuLi → Li-Ar-CF₃ --(1. CO₂, 2. H₃O⁺)--> HOOC-Ar-CF₃ (where Ar = naphthalene ring)

Naphthalene-1,5-diamine + 2x OHC-Ar-CF₃ → CF₃-Ar-CH=N-Naphthalene-N=CH-Ar-CF₃ + 2x H₂O (where Ar = aryl group, e.g., phenylene)

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Naphthalene

Electrophilic Aromatic Substitution Reactions on 1-(Trifluoromethyl)naphthalene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The trifluoromethyl group (-CF3), being strongly electron-withdrawing, plays a crucial role in directing the incoming electrophile to specific positions on the naphthalene (B1677914) ring system.

Regioselectivity and Directing Effects of the Trifluoromethyl Group

The trifluoromethyl group is a powerful deactivating group due to its strong inductive electron-withdrawing effect. vanderbilt.edulkouniv.ac.in This deactivation slows down the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. vanderbilt.edu In general, electron-withdrawing substituents direct incoming electrophiles to the meta position on a benzene (B151609) ring. lkouniv.ac.in This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing group. lkouniv.ac.inlibretexts.org

In the case of this compound, the naphthalene ring system offers multiple positions for substitution. The -CF3 group at the 1-position deactivates the ring to which it is attached. The presence of the trifluoromethyl group influences the reactivity and orientation of these substitutions. smolecule.com

Nitration Studies on Trifluoromethylated Naphthalenes

Nitration is a classic example of electrophilic aromatic substitution. Studies on the nitration of trifluoromethylated naphthalenes provide insight into the directing effects of the -CF3 group. For instance, the nitration of 2-fluoro-1-(trifluoromethyl)naphthalene (B14525053) with a mixture of nitric acid and sulfuric acid at low temperatures results in the formation of 2-fluoro-1-(trifluoromethyl)-4-nitronaphthalene in good yield (65-72%). This indicates that the nitro group is directed to the 4-position, which is para to the trifluoromethyl group and on the same ring. This outcome is influenced by the combined directing effects of the fluorine and trifluoromethyl substituents. While the trifluoromethyl group is generally deactivating, the specifics of the substitution pattern on the naphthalene ring ultimately determine the regiochemical outcome.

Metalation and Lithiation Studies of this compound

Metalation, particularly lithiation, is a powerful method for the regioselective functionalization of aromatic compounds by creating a carbanionic species that can react with various electrophiles. researchgate.net The trifluoromethyl group, due to its strong inductive effect, can influence the acidity of adjacent C-H bonds, thereby directing the site of metalation.

Site Selectivity in Deprotonation with Organometallic Bases

Research has shown that the metalation of this compound exhibits remarkable site selectivity. When treated with an organometallic base, such as lithium 2,2,6,6-tetramethylpiperidide (LITMP), deprotonation occurs exclusively at the 2-position (ortho to the trifluoromethyl group). epfl.chthieme-connect.com This is attributed to the acidifying effect of the adjacent electron-withdrawing -CF3 group. thieme-connect.com The resulting organometallic intermediate can then be trapped with an electrophile, such as carbon dioxide, to yield 1-trifluoromethyl-2-naphthoic acid. thieme-connect.com

| Substrate | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| This compound | LITMP | THF | -25 | 1-Trifluoromethyl-2-naphthoic acid | Poor to Moderate | thieme-connect.com |

| This compound | t-BuLi/KOBut | THF | - | Exclusive attack at the 2-position | - | epfl.ch |

Table 1: Site Selectivity in the Metalation of this compound

Influence of Alkali Metal Counterions on Regiochemical Outcomes

The choice of the alkali metal counterion in the organometallic base can significantly influence the regioselectivity of metalation reactions. While specific studies detailing the effect of different alkali metal counterions on the metalation of this compound are not extensively documented in the provided results, the principle is well-established in related systems. For example, in the metalation of 2-(trifluoromethyl)naphthalene, the use of a mixed-metal base containing potassium (LIC-KOR) leads to deprotonation at the 1-position, whereas a lithium-based reagent directs the reaction to the 3- and 4-positions. thieme-connect.com This highlights the crucial role of the metal counterion in coordinating with the substrate and directing the deprotonation. thieme-connect.comnih.govnih.gov The nature of the counterion can affect the aggregation state of the organometallic reagent and its coordinative interactions, thereby altering the regiochemical outcome. nih.govrsc.org

Single Electron-Transfer Triggered Side Reactions in Metalation Processes

A significant challenge in the metalation of this compound is the occurrence of side reactions initiated by single electron transfer (SET). epfl.chresearchgate.net The addition of the organometallic base to the substrate can lead to the appearance of intense dark blue colors, which is indicative of the formation of radical anions via SET from the base to the electron-deficient trifluoromethylated naphthalene. thieme-connect.com This SET process competes with the desired deprotonation pathway and is a major contributor to the moderate to poor yields of the desired carboxylated products upon quenching with carbon dioxide. epfl.chthieme-connect.comresearchgate.net The propensity for SET is a known phenomenon in reactions involving electron-deficient aromatic compounds and potent organometallic bases. sit.edu.cnpkusz.edu.cn

Nucleophilic Reactivity of this compound Derivatives

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly influences the reactivity of the naphthalene ring system. This is particularly evident in the nucleophilic reactions of its derivatives.

The carbonyl carbon in aldehyde derivatives of this compound, such as this compound-2-carboxaldehyde, is highly electrophilic. evitachem.com This enhanced electrophilicity is a direct consequence of the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon more susceptible to attack by nucleophiles. evitachem.comsmolecule.com

Common nucleophilic addition reactions involving these aldehyde derivatives lead to the formation of various products depending on the nucleophile used. evitachem.com For instance, the reaction with organometallic reagents like Grignard or organolithium reagents would yield secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final alcohol product. libretexts.org

The rate and efficiency of these reactions are influenced by several factors. The strong inductive effect of the -CF3 group increases the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com Steric hindrance around the carbonyl group can also play a role, although it is generally less significant for aldehydes compared to ketones. libretexts.org

A variety of nucleophiles can be employed in these reactions, including cyanide ions (to form cyanohydrins), amines (to form imines after dehydration), and hydride reagents (for reduction to alcohols). smolecule.commasterorganicchemistry.com

Ketone and aldehyde derivatives of this compound can be readily reduced to their corresponding primary and secondary alcohols. This transformation is typically achieved using complex metal hydrides such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). chemguide.co.uklibretexts.org

Aldehyde Reduction: The reduction of an aldehyde derivative, like this compound-2-carboxaldehyde, yields a primary alcohol. evitachem.comchemguide.co.uk

Ketone Reduction: The reduction of a ketone derivative would produce a secondary alcohol. libretexts.org

LiAlH4 is a more potent reducing agent than NaBH4 and can reduce a wider range of carbonyl compounds. libretexts.org The reaction with both reagents proceeds via the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate, typically during a workup step with a dilute acid or water, to give the alcohol. chemguide.co.uklibretexts.org The choice of reducing agent and reaction conditions can be tailored to achieve selective reductions in molecules with multiple functional groups. researchgate.net

Table 1: Reduction of this compound Carbonyl Derivatives

| Derivative | Reducing Agent | Product | Alcohol Type |

| This compound-2-carboxaldehyde | LiAlH4 or NaBH4 | [1-(Trifluoromethyl)naphthalen-2-yl]methanol | Primary |

| A hypothetical 1-(Trifluoromethyl)naphthalen-2-yl ketone | LiAlH4 or NaBH4 | A secondary alcohol | Secondary |

The electron-withdrawing trifluoromethyl group can activate the naphthalene ring for aromatic nucleophilic substitution (SNA_r) reactions, particularly when other activating groups are present. In highly activated systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, the dimethylamino group, typically a poor leaving group, can be readily displaced by various nucleophiles. scirp.org

Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of these reactions. scirp.orgscirp.org The reaction is proposed to proceed through a Meisenheimer complex intermediate, which is a key step in the SNA_r mechanism. scirp.org The stability of this intermediate is crucial in determining the reaction rate. scirp.orgscirp.org The presence of strong electron-withdrawing groups like trifluoroacetyl stabilizes the negatively charged Meisenheimer complex, thereby facilitating the substitution. scirp.org

The reactivity of different nucleophiles in these systems has been investigated. For instance, in the reaction with 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, the observed order of reactivity for a series of aliphatic amines was ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > diethylamine. scirp.org This order was rationalized by the relative stabilities of the corresponding Meisenheimer complexes, which are influenced by factors such as intramolecular hydrogen bonding. scirp.orgscirp.org

Catalytic Transformations Involving this compound as a Substrate or Ligand

This compound can participate in various catalytic transformations, either as a substrate undergoing modification or as a component of a ligand influencing a catalytic process.

The hydrodefluorination (HDF) of trifluoromethylarenes, including this compound, is a significant transformation that involves the cleavage of strong carbon-fluorine (C-F) bonds. researchgate.net This reaction is of interest for the synthesis of partially fluorinated compounds and for the degradation of persistent organofluorine compounds.

Transition metal complexes, particularly those of nickel, have been shown to be active catalysts for the HDF of this compound. researchgate.netrsc.org These reactions typically employ a hydrosilane as the hydride source. rsc.org The catalytic cycle is complex and can be influenced by the choice of ligands on the metal center, as well as the presence of additives. rsc.org

Computational studies have been instrumental in understanding the mechanism and in designing more efficient catalysts. rsc.org These studies suggest that the catalytic activity is related to the energy span of the catalytic cycle, and that strong electron-donating and sterically accessible ligands on the nickel center are optimal for this transformation. rsc.org

While direct evidence for this compound as a ligand in bimetallic systems is not extensively documented in the provided context, the principles of bimetallic catalysis suggest potential roles. Bimetallic catalysts, which feature two different metal centers, can exhibit unique reactivity and selectivity due to synergistic effects between the metals. chemrxiv.orgmdpi.com

The electronic properties of ligands are crucial in tuning the performance of bimetallic catalysts. mdpi.com A ligand derived from this compound would possess distinct electronic features due to the -CF3 group. This could influence the electron density at the metal centers, the stability of catalytic intermediates, and ultimately the outcome of the catalytic reaction.

For example, in reactions where electron-poor metal centers are desirable, a this compound-containing ligand could be beneficial. The development of bimetallic catalysts often involves screening a variety of ligands to optimize performance for specific transformations, such as CO hydrogenation or other coupling reactions. nih.gov The unique steric and electronic profile of a this compound-based ligand could make it a candidate for such screening efforts in the design of novel bimetallic catalysts. mdpi.com

Spectroscopic Elucidation of Molecular Structure and Electronic Properties of 1 Trifluoromethyl Naphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of 1-(Trifluoromethyl)naphthalene in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the seven protons on the naphthalene (B1677914) ring. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each proton. The protons on the substituted ring and the adjacent ring exhibit characteristic multiplets and coupling constants (J) that confirm their relative positions. For instance, the proton at the C8 position is typically shifted downfield due to the peri-interaction with the trifluoromethyl group at the C1 position.

The ¹³C NMR spectrum provides complementary information, showing signals for each of the ten carbon atoms in the naphthalene core as well as the carbon of the trifluoromethyl group. The carbon atom directly bonded to the electron-withdrawing trifluoromethyl group (C1) and the CF₃ carbon itself exhibit characteristic chemical shifts and coupling with the fluorine atoms. The signals for the other naphthalene carbons are assigned based on their expected electronic densities and couplings. nih.gov

Detailed chemical shift assignments from experimental data are presented below. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| H-2 | ¹H | 7.51 | t, J = 8.0 |

| H-3 | ¹H | 7.67-7.58 | m |

| H-4 | ¹H | 8.03 | d, J = 8.0 |

| H-5 | ¹H | 8.25 | d, J = 8.0 |

| H-6 | ¹H | 7.67-7.58 | m |

| H-7 | ¹H | 7.92 | q, J = 8.0 |

| H-8 | ¹H | 7.92 | q, J = 8.0 |

| C-1 | ¹³C | 126.2 | q, J = 30 |

| C-2 | ¹³C | 124.4 | q, J = 3 |

| C-3 | ¹³C | 126.7 | |

| C-4 | ¹³C | 129.1 | |

| C-4a | ¹³C | 124.3 | |

| C-5 | ¹³C | 128.9 | |

| C-6 | ¹³C | 127.8 | |

| C-7 | ¹³C | 132.9 | |

| C-8 | ¹³C | 124.8 | q, J = 6 |

| C-8a | ¹³C | 134.0 | |

| CF₃ | ¹³C | 124.9 | q, J = 271 |

Note: 'q' denotes a quartet, 't' a triplet, 'd' a doublet, and 'm' a multiplet.

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a single, sharp signal (singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this group is a key identifier. Experimental data show this signal appears at approximately -59.72 ppm. nih.gov The absence of coupling in the proton-decoupled spectrum confirms the CF₃ group is not directly bonded to any protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The vibrational spectrum of this compound is dominated by modes associated with the naphthalene ring and the trifluoromethyl (CF₃) group.

Naphthalene Ring Vibrations : The spectrum shows characteristic bands for aromatic C-H stretching, which typically appear above 3000 cm⁻¹. researchgate.net In-plane C-C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations are also prominent, with the latter being particularly useful for identifying the substitution pattern on the aromatic ring. researchgate.net

Trifluoromethyl Group Vibrations : The CF₃ group introduces strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are typically very intense in the IR spectrum and are found in the 1100-1350 cm⁻¹ region. C-F bending (scissoring and rocking) modes appear at lower frequencies.

Interactive Data Table: General Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 | Medium to Strong |

| C-F Asymmetric Stretch (CF₃) | FT-IR | ~1280 - 1350 | Very Strong |

| C-F Symmetric Stretch (CF₃) | FT-IR, Raman | ~1100 - 1200 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 700 - 900 | Strong |

To achieve a definitive assignment of the numerous vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical spectra computed using quantum chemical methods, such as Density Functional Theory (DFT). semanticscholar.orgscispace.com These calculations can predict the vibrational frequencies and intensities for a given molecular structure. mdpi.com

For naphthalene and its derivatives, DFT calculations at levels like B3LYP/6-311++G** have shown excellent agreement with experimental findings after the application of appropriate scaling factors. scispace.com This correlation allows for the precise assignment of complex spectral features, including overlapping bands and combination modes. For this compound, this approach would enable the clear distinction between the vibrational modes of the naphthalene core and those of the CF₃ substituent, confirming the structural integrity of the molecule and providing insight into the electronic effects of the substituent on the ring's vibrational properties. semanticscholar.org

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The naphthalene moiety is a well-known chromophore and fluorophore.

The UV-Visible absorption spectrum of naphthalene in a non-polar solvent like cyclohexane (B81311) exhibits several absorption bands corresponding to π→π* transitions. The most prominent bands for naphthalene are typically observed around 220 nm, 275 nm, and a weaker, structured band around 312 nm. omlc.orgshimadzu.com

The introduction of a trifluoromethyl group, which is an electron-withdrawing group, is expected to influence these electronic transitions. Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the absorption intensity (hyperchromic or hypochromic effect). The electron-withdrawing nature of the CF₃ group can perturb the π-electron system of the naphthalene ring, likely causing modest shifts in the absorption bands compared to the parent molecule. iau.ir

Naphthalene is also known for its characteristic fluorescence emission, with a structured emission spectrum in the UV region (typically 320-350 nm in cyclohexane). omlc.org The fluorescence properties of this compound are directly related to its absorption characteristics. The emission spectrum is expected to be a mirror image of the lowest energy absorption band. Similar to the absorption spectrum, the CF₃ substituent may cause a slight shift in the emission maxima and influence the fluorescence quantum yield.

Interactive Data Table: Spectroscopic Properties of the Naphthalene Chromophore

| Property | Wavelength (nm) | Solvent |

| Absorption Maximum (λ_max) | ~275 | Cyclohexane |

| Emission Maximum (λ_em) | ~322 | Cyclohexane |

Note: These values are for the parent naphthalene molecule and serve as a reference. The values for this compound are expected to be similar but may show slight shifts due to the substituent effect.

Electronic Absorption Spectra of this compound and its Derivatives

The electronic absorption spectra of naphthalene and its derivatives are characterized by distinct bands in the ultraviolet (UV) region, arising from π → π* transitions within the aromatic system. photochemcad.comlibretexts.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the naphthalene ring. mdpi.comresearchgate.net

The introduction of a trifluoromethyl (-CF₃) group at the 1-position of the naphthalene core is expected to influence its electronic absorption spectrum. The -CF₃ group is strongly electron-withdrawing, which can affect the energy levels of the π molecular orbitals. Generally, the presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). For instance, silyl-substituted naphthalene derivatives exhibit a bathochromic shift of 8-9 nm compared to unsubstituted naphthalene. mdpi.com The extension of conjugation in polycyclic aromatic hydrocarbons also leads to significant bathochromic and hyperchromic shifts. libretexts.org

While a specific, high-resolution spectrum for this compound is not detailed in the available literature, the absorption characteristics can be inferred from studies on related naphthalene derivatives. The table below summarizes the absorption maxima for naphthalene and a representative silyl-substituted derivative to illustrate the effect of substitution.

| Compound | Substituent | λmax (nm) | Solvent |

| Naphthalene | None | 275 | Cyclohexane |

| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | ~283-284 | Cyclohexane |

This table is generated based on data from related compounds to illustrate substituent effects. mdpi.comomlc.org

Quenching and Enhancement Phenomena in Fluorescence

Fluorescence, the emission of light from an excited electronic state, is a key photophysical property of many naphthalene derivatives. This emission can be influenced by various processes, leading to either quenching (reduction in fluorescence intensity) or enhancement. nih.gov

Quenching can occur through several mechanisms, including dynamic quenching, which results from collisions between the fluorophore and another molecule (the quencher), and static quenching, where a non-fluorescent complex is formed. nih.gov For example, the fluorescence of naphthalene is known to be quenched by oxygen. nih.gov Additionally, studies have shown that trifluoroacetic acid can quench naphthalene fluorescence, with the quenching efficiency being dependent on the solvent. osti.gov Naphthalene diimides, which are electron acceptors, have also been shown to effectively quench the fluorescence of aromatic donor molecules like naphthalene. photobiology.com

Conversely, fluorescence enhancement can occur under certain conditions. For instance, the separation of fluorophore molecules can reduce aggregation-caused quenching, leading to an increase in fluorescence intensity. westmont.edu The introduction of a trifluoromethyl group can alter the electronic properties of the naphthalene ring, potentially influencing its susceptibility to quenching or its participation in energy or electron transfer processes that could lead to either quenching or enhancement, depending on the interacting species.

Applications in Fluorescent Probe Design

Naphthalene derivatives are widely utilized as scaffolds in the design of fluorescent probes for the detection of various analytes, such as metal ions and anions. mdpi.comspectroscopyonline.com The naphthalene moiety offers a stable and highly fluorescent platform with good modifiability, allowing for the incorporation of specific recognition units. mdpi.com The fluorescence properties of these probes, such as intensity and emission wavelength, can change upon binding to a target analyte, providing a detectable signal.

The introduction of a trifluoromethyl group onto the naphthalene scaffold can be a strategic design element in the development of new fluorescent probes. The strong electron-withdrawing nature of the -CF₃ group can modulate the photophysical properties of the fluorophore, including its quantum yield and sensitivity. This can lead to probes with improved performance characteristics, such as higher selectivity and a better signal-to-noise ratio. For example, a naphthalene-based fluorescent probe was developed for the selective detection of cyanide ions, where the interaction with the anion led to a "turn-off" fluorescence response. spectroscopyonline.com The predictable electronic influence of the trifluoromethyl group makes this compound a valuable building block for the rational design of novel fluorescent sensors.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. libretexts.orgchemguide.co.uk For this compound, the molecular formula is C₁₁H₇F₃, corresponding to a molecular weight of 196.17 g/mol . chemicalbook.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. Aromatic compounds like naphthalene typically show a strong molecular ion peak due to the stability of the aromatic ring system. libretexts.org The fragmentation of this compound would be expected to involve the cleavage of bonds associated with the trifluoromethyl group.

Key expected fragments would likely include the loss of a fluorine atom or the entire -CF₃ group. The stability of the resulting fragment ions will influence the intensity of their corresponding peaks in the mass spectrum. libretexts.org The table below outlines the expected major ions and their mass-to-charge ratios (m/z).

| Ion | Formula | m/z (Expected) | Description |

| [M]⁺˙ | [C₁₁H₇F₃]⁺˙ | 196 | Molecular Ion |

| [M-F]⁺ | [C₁₁H₇F₂]⁺ | 177 | Loss of a Fluorine atom |

| [M-CF₃]⁺ | [C₁₀H₇]⁺ | 127 | Loss of the Trifluoromethyl group |

This table represents a predictive fragmentation pattern based on general principles of mass spectrometry. libretexts.orguni-saarland.de

X-ray Crystallography of this compound Derivatives

The naphthalene ring system is planar, and the introduction of substituents can influence the crystal packing and intermolecular interactions. mdpi.com In the solid state, molecules can be held together by various forces, including van der Waals interactions and, if appropriate functional groups are present, hydrogen bonding. For trifluoromethyl-substituted naphthalene derivatives, C-H···F or F···F interactions might also play a role in the crystal packing.

The crystal structure of a naphthalene derivative reveals the precise conformation of the molecule in the solid state. For derivatives with flexible substituents, multiple conformations may be possible. The trifluoromethyl group is generally considered to be freely rotating, although its orientation in the crystal lattice will be influenced by steric and electronic interactions with neighboring molecules. The planarity of the naphthalene core is a key structural feature, and the bond lengths and angles within the ring system can be subtly altered by the electronic effects of substituents.

Spectroelectrochemical and Electron Paramagnetic Resonance (EPR) Spectroscopy

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. This method would be valuable for investigating the redox behavior of this compound. The electron-withdrawing trifluoromethyl group is expected to make the naphthalene ring more difficult to oxidize and easier to reduce compared to unsubstituted naphthalene. Electrochemical methods can be used to generate radical anions or cations of this compound, whose spectroscopic properties (e.g., UV-Vis or fluorescence) can then be monitored in situ. Recent studies have explored the electrochemistry of trifluoromethyl aromatic compounds, highlighting the interest in their redox properties. chinesechemsoc.orgchinesechemsoc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. diva-portal.orgnih.gov If the radical anion or cation of this compound can be generated and is sufficiently stable, EPR spectroscopy could be used to study its electronic structure. The hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and ¹⁹F) would provide detailed information about the distribution of the spin density across the naphthalene ring and the trifluoromethyl group. Studies on the radical cations of naphthalene have demonstrated the utility of EPR in characterizing these species. diva-portal.org

Characterization of Radical Anions of Trifluoromethylated Naphthalene Imides

A series of electron-deficient naphthalene imides and diimides with varying degrees of trifluoromethylation have been synthesized to study their properties upon one-electron reduction. nih.gov The radical anions of these compounds were generated and characterized using spectroelectrochemical and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.org

Upon reduction, the absorption spectra of the trifluoromethylated naphthalene diimides undergo significant changes. For instance, the neutral species exhibit characteristic absorption bands in the UV region, which are replaced by new, intense absorption bands in the visible and near-infrared regions upon formation of the radical anion. acs.org These spectral shifts are indicative of the new electronic transitions possible within the radical anion species.

EPR spectroscopy provides further insight into the electronic structure of these radical anions. The X-band continuous-wave EPR spectra of the anion radicals of trifluoromethylated naphthalene imides and diimides, prepared by reduction with cobaltocene (B1669278) in dimethylformamide (DMF), have been recorded. acs.org These spectra offer information about the distribution of the unpaired electron spin density across the molecule.

The photophysical properties of the neutral trifluoromethylated compounds are largely similar to their non-fluorinated counterparts. The key difference lies in their enhanced electron affinity due to the strong electron-withdrawing nature of the trifluoromethyl groups. nih.govacs.org

Table 1: Spectroscopic and Photophysical Data for a Trifluoromethylated Naphthalene Diimide

| Property | Neutral Species (in CH₂Cl₂) | Radical Anion (in DMF) |

|---|---|---|

| Absorption λ_max (nm) | 362, 382 | 473, 698, 775 |

| Fluorescence λ_em (nm) | 398 | - |

| Fluorescence Quantum Yield (Φ_f) | 0.85 | - |

| Fluorescence Lifetime (τ_s, ps) | 1300 | - |

Data sourced from studies on N,N'-bis(1-heptyloctyl)-2,6-bis(trifluoromethyl)naphthalene-1,4:5,8-bis(dicarboximide). acs.org

One-Electron Reduction Potentials of Trifluoromethylated Systems

The primary electronic effect of trifluoromethylation on naphthalene imides and diimides is the significant positive shift in their one-electron reduction potentials. nih.gov This shift indicates that the trifluoromethylated compounds are much easier to reduce than their unsubstituted analogues. This property is highly desirable for creating n-type semiconductor materials used in various optoelectronic devices. acs.org

Cyclic voltammetry is the standard technique used to measure these reduction potentials. The measurements are typically performed in a solvent like dimethylformamide (DMF) with a supporting electrolyte. The studies show that the introduction of CF₃ groups makes the reduction potentials substantially more positive. nih.govacs.org For example, the first reduction potential (E₁/₂) for a naphthalene diimide substituted with two trifluoromethyl groups is significantly more positive than that of the parent compound. This enhanced electron affinity is a direct consequence of the inductive effect of the CF₃ groups. acs.org

The stability and chemical robustness of these compounds, coupled with their tuned electronic properties, make them superior alternatives to other electron-deficient systems, such as halogenated imides, which can be unstable and susceptible to nucleophilic substitution. acs.org

Table 2: One-Electron Reduction Potentials

| Compound | E₁/₂ (V vs. Fc/Fc⁺) |

|---|---|

| N,N'-bis(1-heptyloctyl)naphthalene-1,4:5,8-bis(dicarboximide) | -1.05 |

| N,N'-bis(1-heptyloctyl)-2,6-bis(trifluoromethyl)naphthalene-1,4:5,8-bis(dicarboximide) | -0.62 |

Potentials measured in 0.1 M TBAPF₆ in DMF. acs.org

Computational and Theoretical Chemistry Studies on 1 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations

DFT calculations are employed to model the electronic structure of 1-(Trifluoromethyl)naphthalene, providing a foundation for understanding its chemical behavior. These calculations typically involve the use of specific functionals, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), which have been shown to be effective for naphthalene-based systems. nih.gov

Optimized Molecular Geometries and Energetics

A fundamental step in computational analysis is the geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this process calculates the most stable arrangement of atoms, predicting key bond lengths, bond angles, and dihedral angles.

The introduction of the -CF3 group at the C1 position of the naphthalene (B1677914) ring is expected to cause minor distortions in the planarity of the aromatic system due to steric hindrance. DFT calculations can precisely quantify these structural parameters. For instance, the C1-C(CF3) bond length and the angles around the C1 carbon would be determined, revealing the extent of steric strain. The energetics of the molecule, including its total energy and heat of formation, are also obtained from this optimization, providing data on its thermodynamic stability.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C1–C(CF3) Bond Length | The distance between the naphthalene C1 carbon and the carbon of the trifluoromethyl group. | ~1.50 Å |

| C–F Bond Length | The average distance between the carbon and fluorine atoms in the -CF3 group. | ~1.35 Å |

| C2–C1–C9 Bond Angle | The angle within the naphthalene ring at the point of substitution. | ~121° |

| C2–C1–C(CF3) Bond Angle | The angle between the substituent and the adjacent ring carbon. | ~120° |

| Total Energy | The ground state electronic energy of the optimized molecule. | Functional/Basis Set Dependent |

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the -CF3 group, being a strong σ-electron withdrawing group, is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. This effect stabilizes the molecule. The HOMO-LUMO energy gap (ΔE) influences the molecule's polarizability and its absorption of UV-visible light. A smaller gap generally implies higher reactivity and easier electronic excitation. samipubco.com DFT calculations provide precise energy values for these orbitals and map their spatial distribution. acs.org

| Property | Description | Expected Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E(LUMO) - E(HOMO)). | ~5.0 to 6.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): This region is typically located above the π-system of the naphthalene rings, indicating high electron density and susceptibility to electrophilic attack.